(Isopropylamino)(oxo)acetic acid

Description

The exact mass of the compound Oxo(propan-2-ylamino)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (Isopropylamino)(oxo)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Isopropylamino)(oxo)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-oxo-2-(propan-2-ylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-3(2)6-4(7)5(8)9/h3H,1-2H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMFHCMLHQGQEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428368 | |

| Record name | (isopropylamino)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29262-57-5 | |

| Record name | (isopropylamino)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(propan-2-yl)carbamoyl]formic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on (Isopropylamino)(oxo)acetic Acid: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Isopropylamino)(oxo)acetic acid, also known as N-isopropyloxamic acid (IpOHA), is an organic compound of interest in biochemical research, particularly in the field of enzyme inhibition. This technical guide provides a comprehensive overview of its chemical properties, structure, and its role as an inhibitor of ketol-acid reductoisomerase (KARI), a key enzyme in the branched-chain amino acid biosynthesis pathway of various pathogens.

Chemical Properties and Structure

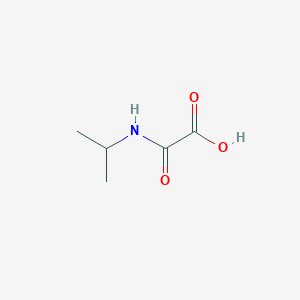

(Isopropylamino)(oxo)acetic acid is a white solid with the chemical formula C₅H₉NO₃.[1] Its structure consists of an oxoacetic acid moiety N-substituted with an isopropyl group.

Identifiers and Synonyms:

-

IUPAC Name: (isopropylamino)(oxo)acetic acid[2]

-

CAS Number: 29262-57-5[2]

-

PubChem CID: 15761643 (for the related propylamino derivative)[3]

-

Synonyms: N-Isopropyloxamic acid, Acetic acid, [(1-methylethyl)amino]oxo-[2]

Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 131.13 g/mol | |

| Molecular Formula | C₅H₉NO₃ | |

| Physical State | Solid | [1] |

| Melting Point | 112-113 °C (for oxo(propylamino)acetic acid) | [4] |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa (Predicted) | 2.37 ± 0.20 (for oxo(propylamino)acetic acid) | [4] |

| LogP | -0.89 | [1] |

Note: The melting point and pKa values are for the closely related compound oxo(propylamino)acetic acid and should be considered as estimates for (isopropylamino)(oxo)acetic acid.

Molecular Structure

The structure of (Isopropylamino)(oxo)acetic acid is characterized by a central two-carbon chain with a carboxylic acid group and an amide group. The nitrogen of the amide is substituted with an isopropyl group.

Caption: Chemical structure of (Isopropylamino)(oxo)acetic acid.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of (Isopropylamino)(oxo)acetic acid are not extensively reported in publicly available literature. However, general methods for the synthesis of N-alkyloxamic acids and standard analytical techniques can be applied.

Synthesis of N-Alkyloxamic Acids (General Procedure)

A common method for the synthesis of N-alkyloxamic acids involves the reaction of an amine with a derivative of oxalic acid, such as oxalyl chloride or a dialkyl oxalate.

Example Protocol (Hypothetical):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isopropylamine in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) and cool the solution in an ice bath.

-

Addition of Reagent: Slowly add a solution of an equimolar amount of diethyl oxalate to the cooled amine solution with continuous stirring.

-

Reaction: Allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then hydrolyzed using an aqueous base (e.g., sodium hydroxide) followed by acidification with a mineral acid (e.g., hydrochloric acid) to precipitate the N-isopropyloxamic acid.

-

Purification: The precipitated solid can be collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis

Standard spectroscopic techniques are employed for the characterization of (Isopropylamino)(oxo)acetic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a doublet and a septet for the isopropyl group protons, a broad singlet for the N-H proton, and a broad singlet for the carboxylic acid proton. The chemical shifts would be dependent on the solvent used.

-

¹³C NMR: Expected signals would include those for the two carbonyl carbons (amide and carboxylic acid), the methine and methyl carbons of the isopropyl group.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad), the N-H stretch of the amide, the C=O stretches of both the carboxylic acid and the amide, and C-H stretches of the isopropyl group.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (131.13 g/mol ) would be expected, along with fragmentation patterns characteristic of the loss of the isopropyl group, the carboxylic acid group, and other fragments.

Biological Significance and Signaling Pathways

(Isopropylamino)(oxo)acetic acid (IpOHA) has been identified as an inhibitor of the enzyme ketol-acid reductoisomerase (KARI) .[5] KARI is a crucial enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway, which is essential for the growth of many bacteria, fungi, and plants, but is absent in animals. This makes KARI an attractive target for the development of novel antimicrobial agents and herbicides.

Mechanism of Action: Inhibition of KARI

The KARI enzyme catalyzes a two-step reaction involving an isomerization and a reduction in the biosynthesis of valine, leucine, and isoleucine. IpOHA acts as a competitive inhibitor of KARI, binding to the active site of the enzyme and preventing the binding of the natural substrate. This inhibition disrupts the BCAA biosynthesis pathway, ultimately leading to the cessation of growth and death of the organism.

The following diagram illustrates the simplified branched-chain amino acid biosynthesis pathway and the point of inhibition by (Isopropylamino)(oxo)acetic acid.

Caption: Inhibition of the Branched-Chain Amino Acid Biosynthesis Pathway.

Conclusion

(Isopropylamino)(oxo)acetic acid is a molecule of significant interest due to its inhibitory activity against ketol-acid reductoisomerase, a validated target for antimicrobial and herbicide development. While a comprehensive experimental dataset for its physicochemical properties is still emerging, its structural features and biological activity provide a strong foundation for its use in drug discovery and development research. Further studies to fully characterize its properties and to explore its therapeutic potential are warranted.

References

An In-depth Technical Guide to the Synthesis of N-Isopropyloxamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the principal synthetic pathways for N-Isopropyloxamic acid, a valuable building block in medicinal chemistry and materials science. While a direct, published synthesis for this specific molecule is not extensively documented, established organic chemistry principles allow for the construction of reliable synthetic routes. This document provides detailed experimental protocols, quantitative data based on analogous reactions, and visualizations of the proposed synthetic pathways.

Introduction

N-Isopropyloxamic acid belongs to the class of N-substituted oxamic acids. These molecules are characterized by a terminal carboxylic acid group and an adjacent amide functionality. This structural motif is of significant interest in drug discovery, as it can mimic peptide bonds and participate in hydrogen bonding interactions with biological targets. The isopropyl substituent provides specific steric and lipophilic properties that can be exploited in the design of novel therapeutic agents.

The synthesis of N-Isopropyloxamic acid can be logically approached via a two-step process commencing with the readily available starting material, diethyl oxalate. The primary strategy involves the nucleophilic attack of isopropylamine on one of the ester groups of diethyl oxalate, followed by the hydrolysis of the resulting intermediate to yield the final product. Control of the reaction stoichiometry is crucial to favor the desired mono-substituted product.

Proposed Synthesis Pathways

Two primary pathways are proposed, differing in the intermediate formed during the initial aminolysis step. Pathway 1 targets the synthesis of Ethyl N-Isopropyloxamate, which is then hydrolyzed. Pathway 2 considers the formation of the disubstituted intermediate, N,N'-Diisopropyloxamide, followed by hydrolysis.

Pathway 1: Synthesis via Ethyl N-Isopropyloxamate

This pathway focuses on the mono-acylation of isopropylamine with diethyl oxalate. By using a 1:1 molar ratio of the reactants or an excess of diethyl oxalate, the formation of the mono-substituted product, ethyl N-isopropyloxamate, is favored. Subsequent hydrolysis of the ester yields N-isopropyloxamic acid.

An In-depth Technical Guide on the Core Mechanism of Action of N-(phosphonomethyl)glycine (Glyphosate) in Biological Systems

Disclaimer: The user query specified "(Isopropylamino)(oxo)acetic acid." However, this chemical name does not correspond to a widely studied compound with a well-defined mechanism of action in biological systems. The IUPAC name for a related structure, N-isopropyloxamic acid, is (isopropylamino)(oxo)acetic acid. Based on the context of the query regarding a core mechanism of action in biological systems, which is characteristic of a major herbicide, this guide will focus on N-(phosphonomethyl)glycine , commonly known as glyphosate . Glyphosate is a broad-spectrum systemic herbicide whose mechanism of action is extensively researched.

Introduction

N-(phosphonomethyl)glycine, or glyphosate, is a phosphonate derivative of the amino acid glycine and is one of the most widely used herbicides globally. Its efficacy stems from its ability to systemically translocate within a plant from the point of foliar application to areas of active growth, such as meristems, where it exerts its phytotoxic effects. Plant death typically occurs over a period of 4 to 20 days. The primary molecular target of glyphosate is an enzyme unique to plants, fungi, and some microorganisms, which accounts for its selective herbicidal activity and low direct toxicity to mammals, as they lack this pathway.

Primary Mechanism of Action: Inhibition of EPSP Synthase

The core mechanism of action of glyphosate is the potent and specific inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). EPSPS is the sixth enzyme in the shikimate pathway, a crucial metabolic route responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and microorganisms. These amino acids are vital precursors for proteins and a multitude of secondary metabolites, including lignins, alkaloids, and plant hormones like auxin. It is estimated that over 30% of the carbon fixed by plants passes through this pathway.

The Shikimate Pathway and the Role of EPSPS

The shikimate pathway converts simple carbohydrate precursors, phosphoenolpyruvate (PEP) and erythrose-4-phosphate, into chorismate through a series of seven enzymatic steps. Chorismate is the last common precursor for the three aromatic amino acids. The EPSPS enzyme catalyzes the reaction between shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP) to form 5-enolpyruvylshikimate-3-phosphate (EPSP) and inorganic phosphate.

Molecular Mechanism of Inhibition

Glyphosate acts as a highly effective inhibitor of EPSPS. Its chemical structure resembles a transition state analog of the reaction catalyzed by EPSPS. The inhibition mechanism is competitive with respect to the substrate phosphoenolpyruvate (PEP) and uncompetitive with respect to shikimate-3-phosphate (S3P). Glyphosate binds to the EPSPS-S3P complex, forming a stable, dead-end ternary complex (EPSPS-S3P-glyphosate) that prevents the binding of PEP and subsequent catalysis. The dissociation rate for glyphosate from this complex is significantly slower than that for PEP, effectively inactivating the enzyme. The ionized phosphono group of glyphosate is crucial for this potent inhibition.

Consequences of EPSPS Inhibition in Plants

The inhibition of EPSPS by glyphosate leads to several downstream metabolic disruptions that culminate in plant death:

-

Accumulation of Shikimate: The blockage of the pathway causes a massive accumulation of shikimate and shikimate-3-phosphate in plant tissues, which can account for up to 16% of the plant's dry weight. This deregulation drains significant carbon and energy resources away from other essential metabolic processes.

-

Depletion of Aromatic Amino Acids: The primary consequence is the halt in the production of phenylalanine, tyrosine, and tryptophan. This starves the plant of essential building blocks for protein synthesis and growth, leading to stunting, chlorosis, and eventual death.

-

Disruption of Secondary Metabolism: The lack of aromatic amino acid precursors disrupts the synthesis of vital secondary compounds necessary for plant defense (phytoalexins), structural integrity (lignin), and growth regulation (auxin). This can increase the plant's susceptibility to soil-borne pathogens.

Quantitative Data: EPSPS Inhibition

The inhibitory potency of glyphosate on EPSPS can be quantified by its inhibition constant (Ki). This value can vary depending on the source of the enzyme and assay conditions.

| Enzyme Source | Inhibition Type vs. PEP | Inhibition Type vs. S3P | Ki (µM) | Reference |

| Nicotiana silvestris | Competitive | Uncompetitive | 1.25 (vs. PEP) | |

| Nicotiana silvestris | Uncompetitive | - | 18.3 (vs. S3P) |

Note: Data represents apparent Ki values under specific pH and substrate conditions. Values can differ between plant species and isoforms of the enzyme.

Signaling Pathway Diagram

The following diagram illustrates the shikimate pathway and the specific point of inhibition by glyphosate.

Caption: The Shikimate Pathway and the site of inhibition by glyphosate.

Potential Off-Target Mechanisms

While EPSPS inhibition is the primary mechanism of action, some research suggests other potential biological effects. Glyphosate is a known metal chelator, and this activity has been proposed to contribute to its phytotoxicity by affecting the availability of essential micronutrients like manganese, iron, and zinc. Furthermore, although the shikimate pathway is absent in animals, it is present in many gut microbes that are essential for host health. Disruption of the gut microbiome is an area of ongoing research regarding potential indirect effects in non-target organisms.

Experimental Protocols

EPSPS Enzyme Activity and Inhibition Assay

This protocol describes a common method to extract EPSPS from plant tissue and measure its activity and inhibition by glyphosate using a phosphate release assay.

1. Enzyme Extraction:

-

Harvest fresh, young plant tissue (e.g., 5g) and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powder to an ice-cold extraction buffer (e.g., 100 mM MOPS, 5 mM EDTA, 10% glycerol, with freshly added protease inhibitors and β-mercaptoethanol).

-

Homogenize the sample and clarify the extract by centrifugation at high speed (e.g., 18,000 x g for 40 min at 4°C).

-

The resulting supernatant contains the crude enzyme extract. For cleaner kinetics, further purification steps like ammonium sulfate precipitation and dialysis can be performed.

-

Determine the total protein concentration of the extract using a standard method like the Bradford assay.

2. Enzyme Activity Assay:

-

The activity of EPSPS is measured by quantifying the rate of inorganic phosphate (Pi) released during the conversion of S3P and PEP to EPSP.

-

A common method is a continuous spectrophotometric assay using a malachite green-based reagent or a coupled enzyme system (e.g., EnzChek Phosphate Assay Kit) that detects Pi.

-

Prepare a reaction mixture in a 96-well plate containing assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl), substrates (saturating concentrations of S3P and PEP), and the detection reagents.

-

To measure inhibition, prepare parallel reactions containing varying concentrations of glyphosate (e.g., 0, 0.1, 10, 100, 1000 µM).

-

Initiate the reaction by adding a known amount of the enzyme extract to each well.

-

Monitor the increase in absorbance over time at the appropriate wavelength (e.g., 660 nm for malachite green).

-

Calculate the rate of Pi formation from a standard curve. The specific activity is expressed as µmol of phosphate released per minute per mg of total protein.

3. Data Analysis:

-

Plot the enzyme activity against the glyphosate concentration to determine the IC50 value (the concentration of glyphosate that inhibits 50% of the enzyme's activity).

-

Perform kinetic analysis by measuring reaction rates at various substrate (PEP) concentrations in the presence and absence of the inhibitor to determine the inhibition constant (Ki) and the mode of inhibition.

Experimental Workflow Diagram

Caption: General workflow for EPSPS enzyme extraction and inhibition assay.

Conclusion

The core mechanism of action for N-(phosphonomethyl)glycine (glyphosate) in plants is the specific and potent inhibition of the EPSPS enzyme. This targeted disruption of the shikimate pathway leads to a cascade of metabolic failures, including the depletion of essential aromatic amino acids and the accumulation of shikimate, which ultimately results in plant death. This highly specific mode of action, targeting a pathway absent in animals, is the foundation of its widespread use as a broad-spectrum, systemic herbicide.

Spectroscopic Analysis of (Isopropylamino)(oxo)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound (Isopropylamino)(oxo)acetic acid. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, it outlines comprehensive, generalized experimental protocols for the acquisition of such data, intended to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic characteristics of (Isopropylamino)(oxo)acetic acid. These predictions are derived from typical values for the functional groups present in the molecule: a secondary amide, a carboxylic acid, and an isopropyl group.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| (CH₃)₂CH- | 1.1 - 1.3 | Doublet | 6.0 - 7.0 |

| (CH₃)₂CH - | 3.9 - 4.2 | Septet (or multiplet) | 6.0 - 7.0 |

| -NH- | 7.5 - 8.5 | Broad Singlet | N/A |

| -COOH | 10.0 - 13.0 | Broad Singlet | N/A |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| (C H₃)₂CH- | 18 - 25 |

| (CH₃)₂C H- | 40 - 50 |

| -C (O)NH- | 160 - 170 |

| -C (O)OH | 170 - 185[1][2] |

Table 3: Predicted Infrared (IR) Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| N-H (Amide) | 3200 - 3400 | Medium, Broad |

| C-H (Alkyl) | 2850 - 3000 | Medium to Strong |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C=O (Amide I band) | 1630 - 1680 | Strong, Sharp |

| N-H Bend (Amide II band) | 1510 - 1570 | Medium to Strong |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 132.06 | Molecular ion peak in positive ion mode (e.g., ESI). |

| [M-H]⁻ | 130.05 | Molecular ion peak in negative ion mode (e.g., ESI). |

| [M-COOH]⁺ | 87.07 | Loss of the carboxylic acid group.[3] |

| [M-NHCH(CH₃)₂]⁺ | 73.01 | Loss of the isopropylamino group. |

Experimental Protocols

The following are detailed, generalized protocols for acquiring NMR, IR, and Mass Spectrometry data for a small organic compound like (Isopropylamino)(oxo)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid (Isopropylamino)(oxo)acetic acid.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial. The choice of solvent will depend on the solubility of the compound and the desired exchange characteristics of the labile protons (-NH and -COOH).

-

Transfer the solution to a standard 5 mm NMR tube.[4]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, optimizing the resolution and lineshape of the solvent peak.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

-

Use a standard 90° pulse sequence.

-

Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate relaxation of the protons.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).[5][6]

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.

-

Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid (Isopropylamino)(oxo)acetic acid powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[7]

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Collect a sufficient number of scans (e.g., 16-32) and co-add them to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Perform baseline correction if necessary.

-

Identify and label the characteristic absorption peaks.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and study its fragmentation pattern to support the proposed structure.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of (Isopropylamino)(oxo)acetic acid (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium hydroxide for negative ion mode) to aid ionization.[8]

-

-

Instrument Setup:

-

Set the mass spectrometer to either positive or negative ion detection mode.

-

Optimize the ESI source parameters, including the capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve a stable and strong signal for a known standard before introducing the sample.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

For structural confirmation, perform tandem MS (MS/MS) by selecting the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion and inducing fragmentation through collision-induced dissociation (CID). Acquire the product ion spectrum.[9]

-

-

Data Analysis:

-

Identify the molecular ion peak and confirm that its m/z value corresponds to the expected molecular weight of the compound.

-

Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic losses that are consistent with the structure of (Isopropylamino)(oxo)acetic acid.

-

Visualizations

Logical Workflow for Spectroscopic Analysis

Caption: A logical workflow for the spectroscopic analysis and structure elucidation of a chemical compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.latech.edu [chem.latech.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. compoundchem.com [compoundchem.com]

- 7. agilent.com [agilent.com]

- 8. An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Solubility and Stability of (Isopropylamino)(oxo)acetic Acid

Disclaimer: Publicly available, specific experimental data on the solubility and stability of (Isopropylamino)(oxo)acetic acid is limited. Therefore, this guide provides a comprehensive framework based on the known properties of structurally similar compounds and established methodologies in pharmaceutical sciences. The quantitative data and degradation pathways presented herein are illustrative and intended to serve as a guide for experimental design.

Introduction

(Isopropylamino)(oxo)acetic acid, also known as N-isopropyloxamic acid, is an organic compound with the chemical formula C₅H₉NO₃. Its structure, featuring both a carboxylic acid and an amide functional group, suggests its potential for diverse chemical interactions and applications in research and development, particularly in the synthesis of more complex molecules. Understanding the physicochemical properties of this compound, such as its solubility in various solvents and its stability under different environmental conditions, is paramount for its effective handling, formulation, and application.

This technical guide provides a detailed overview of the theoretical and practical aspects of determining the solubility and stability of (Isopropylamino)(oxo)acetic acid. It is intended for researchers, scientists, and drug development professionals who may be working with this or structurally related compounds. The guide outlines standard experimental protocols, presents illustrative data, and visualizes key workflows and potential chemical transformations.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability, formulation development, and purification processes. The presence of both a polar carboxylic acid group and a moderately non-polar isopropyl amide group in (Isopropylamino)(oxo)acetic acid suggests a nuanced solubility profile. The parent compound, oxamic acid, is soluble in water[1][2]. The addition of the isopropyl group is expected to decrease aqueous solubility due to increased lipophilicity, while potentially increasing its solubility in organic solvents.

Illustrative Solubility Data

The following table summarizes the anticipated solubility of (Isopropylamino)(oxo)acetic acid in a range of common pharmaceutical solvents at ambient temperature. These values are illustrative and should be experimentally verified.

| Solvent | Solvent Type | Expected Solubility (mg/mL) at 25°C |

| Water | Polar Protic | 10 - 50 |

| 0.1 M HCl | Aqueous Acidic | > 50 |

| 0.1 M NaOH | Aqueous Basic | > 100 |

| Ethanol | Polar Protic | 50 - 100 |

| Methanol | Polar Protic | > 100 |

| Isopropyl Alcohol | Polar Protic | 20 - 60 |

| Acetone | Polar Aprotic | 10 - 30 |

| Acetonitrile | Polar Aprotic | 5 - 20 |

| Dichloromethane | Non-polar | < 1 |

| Hexane | Non-polar | < 0.1 |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of (Isopropylamino)(oxo)acetic acid in various solvents at a specified temperature.

Materials:

-

(Isopropylamino)(oxo)acetic acid

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of (Isopropylamino)(oxo)acetic acid to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle. Alternatively, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilution and Analysis: Accurately dilute the filtered solution with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.

-

Quantification: Calculate the solubility based on the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Visualization of Solubility Determination Workflow

Stability Profile and Degradation Pathways

Stability testing is essential to understand how the quality of a substance changes over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing. The goal is to induce degradation to an extent of 5-20%.

Illustrative Forced Degradation Conditions and Results:

| Stress Condition | Reagent/Condition | Time | Temperature | Illustrative Outcome |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | Significant degradation observed. |

| Base Hydrolysis | 0.1 M NaOH | 8 h | 60°C | Rapid and extensive degradation. |

| Oxidation | 3% H₂O₂ | 24 h | RT | Moderate degradation. |

| Thermal | Solid State | 48 h | 80°C | Minor degradation. |

| Photolytic | Solid State | 24 h | ICH Option 2 | Negligible degradation. |

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of (Isopropylamino)(oxo)acetic acid under various stress conditions.

Materials:

-

(Isopropylamino)(oxo)acetic acid

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol or other suitable co-solvent for initial dissolution

-

pH meter

-

Thermostatic oven and water bath

-

Photostability chamber

-

Validated stability-indicating HPLC method (e.g., with a photodiode array detector to assess peak purity).

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of (Isopropylamino)(oxo)acetic acid in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with 0.1 M HCl.

-

Heat the solution in a water bath at 60°C.

-

Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

Mix an aliquot of the stock solution with 0.1 M NaOH.

-

Maintain the solution at 60°C.

-

Withdraw samples at time points (e.g., 1, 2, 4, 8 hours).

-

Neutralize the samples with 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with 3% H₂O₂.

-

Keep the solution at room temperature, protected from light.

-

Withdraw samples at various time points (e.g., 4, 8, 24 hours).

-

-

Thermal Degradation:

-

Spread a thin layer of the solid compound in a petri dish.

-

Place it in a thermostatically controlled oven at 80°C.

-

Sample the solid at predetermined intervals, dissolve in a suitable solvent, and analyze.

-

-

Photolytic Degradation:

-

Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same temperature conditions.

-

Sample the solids, dissolve, and analyze.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products. Mass balance should be assessed to ensure that all degradation products are accounted for.

Proposed Degradation Pathway

The most probable degradation pathway for (Isopropylamino)(oxo)acetic acid under hydrolytic conditions (both acidic and basic) is the hydrolysis of the amide bond. This would result in the formation of oxalic acid and isopropylamine.

References

An In-depth Technical Guide to the Potential Industrial Applications of (Isopropylamino)(oxo)acetic acid

For Researchers, Scientists, and Drug Development Professionals

(Isopropylamino)(oxo)acetic acid , also known as N-isopropyloxamic acid , is a specialty chemical with emerging applications in pharmaceutical research and synthetic chemistry. This technical guide provides a comprehensive overview of its properties, potential industrial uses, and relevant experimental protocols.

Chemical Properties and Data

(Isopropylamino)(oxo)acetic acid is a derivative of oxamic acid, characterized by an isopropyl group attached to the amide nitrogen. Its chemical properties make it a subject of interest in medicinal chemistry and as a building block in organic synthesis.

| Property | Value |

| IUPAC Name | (Isopropylamino)(oxo)acetic acid |

| Synonyms | N-Isopropyloxamic acid, 2-(Isopropylamino)-2-oxoacetic acid |

| CAS Number | 29262-57-5 |

| Molecular Formula | C₅H₉NO₃ |

| Molecular Weight | 131.13 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

Potential Industrial Applications

The primary industrial applications of (Isopropylamino)(oxo)acetic acid are centered in two key areas: pharmaceutical research as a potential enzyme inhibitor and in fine chemical synthesis as a precursor for more complex molecules.

(Isopropylamino)(oxo)acetic acid has been investigated as a potential inhibitor of human lactate dehydrogenase A (LDH-A). LDH-A is a critical enzyme in the anaerobic glycolytic pathway, which is often upregulated in cancer cells to support rapid proliferation. Inhibition of LDH-A is a therapeutic strategy to disrupt tumor metabolism.

While (Isopropylamino)(oxo)acetic acid itself has demonstrated low inhibitory potency against LDH-A, it serves as a valuable scaffold and a reference compound in the design and synthesis of more potent and selective LDH-A inhibitors. Its structural analogs are subjects of ongoing research in cancer metabolism.

Quantitative Data on LDH-A Inhibition:

| Compound | Target | Activity Metric | Value |

| (Isopropylamino)(oxo)acetic acid | LDH-A | Potency | Low |

| N-ethyloxamic acid (analog) | LDH-A | Ki | 140 µM (mouse)[1] |

| Oxamate (parent compound) | LDH-A | Kd | 26 µM (human)[1] |

A significant potential industrial application of (Isopropylamino)(oxo)acetic acid lies in its use as a precursor for the synthesis of amides. Oxamic acids, in general, can undergo decarboxylative coupling reactions with aryl or vinyl halides to form C-N bonds. This method is a powerful tool in modern organic synthesis for the construction of amide bonds, which are prevalent in pharmaceuticals, agrochemicals, and materials.

The reaction proceeds through the generation of a carbamoyl radical from the oxamic acid, which then couples with a suitable partner. This approach offers a versatile and often milder alternative to traditional amidation methods.

Experimental Protocols

The following are representative experimental protocols for the synthesis of (Isopropylamino)(oxo)acetic acid and its potential application in a decarboxylative coupling reaction.

This protocol describes a general method for the synthesis of N-substituted oxamic acids.

Materials:

-

Diethyl oxalate

-

Isopropylamine

-

Potassium hydroxide (KOH)

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Amidation: In a round-bottom flask, dissolve diethyl oxalate in ethanol. Cool the solution in an ice bath. Slowly add an equimolar amount of isopropylamine to the solution with stirring. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Saponification: To the reaction mixture, add a solution of one equivalent of potassium hydroxide in ethanol. Stir the mixture for 2 hours at room temperature.

-

Purification: Remove the ethanol under reduced pressure. Dissolve the resulting solid in water and wash with diethyl ether to remove any unreacted diethyl oxalate.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.

-

Isolation: The product, (Isopropylamino)(oxo)acetic acid, will precipitate as a white solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

This protocol is a general representation of how an N-substituted oxamic acid could be used in a decarboxylative coupling reaction. Specific conditions may vary depending on the substrates.

Materials:

-

N-substituted oxamic acid (e.g., (Isopropylamino)(oxo)acetic acid)

-

Heteroaryl halide (e.g., 4-bromopyridine)

-

Photocatalyst (e.g., an iridium or organic dye catalyst)

-

Nickel catalyst (e.g., NiCl₂·glyme)

-

Ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine)

-

Base (e.g., an organic base)

-

Anhydrous solvent (e.g., DMF or dioxane)

Procedure:

-

Reaction Setup: In a glovebox, add the N-substituted oxamic acid, heteroaryl halide, photocatalyst, nickel catalyst, ligand, and base to a reaction vial.

-

Solvent Addition: Add the anhydrous solvent to the vial.

-

Degassing: Seal the vial and remove it from the glovebox. Degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15 minutes.

-

Photoreaction: Place the reaction vial in a photoreactor and irradiate with visible light (e.g., blue LEDs) at room temperature for 24 hours with stirring.

-

Workup: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amide.

Visualizations

Caption: Inhibition of the LDH-A pathway.

Caption: Synthesis and application workflow.

References

Literature review on the synthesis of oxoacetic acid derivatives

An In-depth Technical Guide to the Synthesis of Oxoacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxoacetic acid, commonly known as glyoxylic acid, and its derivatives are fundamental building blocks in organic synthesis. As 2-oxo carboxylic acids, they possess dual reactivity, with both an aldehyde and a carboxylic acid functional group, making them valuable synthons for a wide range of chemical transformations.[1][2] These compounds are key intermediates in the production of pharmaceuticals, agrochemicals, polymers, and fine chemicals.[3] For instance, they are used in the synthesis of the antibiotic amoxicillin, the cardiovascular drug atenolol, and the fragrance vanillin.[2] Glyoxylic acid is also an intermediate in the glyoxylate cycle, a metabolic pathway in plants, bacteria, and fungi. This guide provides a comprehensive literature review of the primary synthetic routes to oxoacetic acid and its principal derivatives—esters and amides—complete with detailed experimental protocols, tabulated data for comparative analysis, and diagrams illustrating key processes.

Core Synthesis: Glyoxylic Acid (Oxoacetic Acid)

The industrial availability of glyoxylic acid is a prerequisite for the synthesis of its derivatives. While several methods exist, the catalytic oxidation of glyoxal is a prominent "green" method that avoids the harsh reagents and environmental pollutants associated with older techniques like nitric acid oxidation.[4][5]

Catalytic Oxidation of Glyoxal

A highly effective method for synthesizing glyoxylic acid is the selective oxidation of glyoxal using oxygen or air as the oxidant, catalyzed by metal nanoparticles supported on activated carbon (e.g., Au/C).[4][5] This process offers mild reaction conditions and high selectivity, minimizing the over-oxidation to oxalic acid.[6] The reaction is typically performed in an aqueous solution where the pH is carefully controlled to prevent the Cannizzaro reaction, a disproportionation of glyoxal that forms glycolic acid.[4][7]

Diagram 1. Workflow for the catalytic oxidation of glyoxal.

Table 1: Performance of Nano-Au/C Catalyst in Glyoxal Oxidation

| Parameter | Value/Condition | Reference |

| Catalyst | Gold nanoparticles on activated carbon | [4][5] |

| Au:Glyoxal Molar Ratio | 1:1000 | [4][5] |

| Temperature | 45°C | [5] |

| pH | 8.2 - 8.4 (controlled with 1.0 M NaOH) | [4][5] |

| Conversion | >98% | [4] |

| Selectivity | >85% | [4] |

| Catalyst Reusability | Activity slowly decreased after 14 runs | [4] |

Experimental Protocol 1: Catalytic Oxidation of Glyoxal with Nano-Au/C [5]

-

Add a measured quantity of water and the Nano-Au/C catalyst to a catalytic reactor equipped with a stirrer, gas inlet, and pH probe.

-

Add the glyoxal solution to achieve an Au:glyoxal molar ratio of 1:1000.

-

Heat the reactor to 45°C while stirring continuously.

-

Inlet oxygen gas at a constant flow rate (e.g., 1.0 L/min).

-

Maintain the pH of the reaction system between 8.2 and 8.4 by the dropwise addition of a 1.00 mol/L NaOH solution.

-

Monitor the reaction. The reaction is considered complete when the pH value remains stable without further addition of NaOH.

-

Analyze the final solution for residual glyoxal and glyoxylic acid content to calculate conversion and selectivity.

Synthesis of Oxoacetic Acid Esters

Esters of oxoacetic acid are versatile intermediates. Common synthetic strategies include Fischer esterification, reactions involving more reactive acyl chlorides, and reactions of organometallic reagents with oxalate esters.

Fischer Esterification

Fischer esterification is the classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[8] For oxoacetic acid, this involves heating with an excess of the desired alcohol in the presence of a strong acid catalyst like sulfuric acid.[9] The reaction is reversible, so driving it to completion often requires using the alcohol as the solvent or removing the water byproduct as it forms.[10]

Diagram 2. General scheme for Fischer Esterification.

Experimental Protocol 2: General Fischer Esterification [9]

-

To a round-bottom flask, add the oxoacetic acid (1 equivalent).

-

Add a large excess of the desired alcohol (e.g., 10-fold excess), which also serves as the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-3 mol%).

-

Heat the mixture to reflux for 1-10 hours, monitoring the reaction progress by TLC or GC.

-

After cooling, neutralize the excess acid with a mild base (e.g., NaHCO₃ solution).

-

Extract the ester with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to yield the crude ester, which can be purified by distillation.

Synthesis of α-Aryl Oxoacetic Acid Esters via Organolithium Reagents

A powerful method for synthesizing α-aryl oxoacetic acid esters involves the reaction of an aryllithium reagent with an oxalate ester, such as diethyl oxalate. A significant challenge in this reaction is the double addition of the organolithium reagent to the desired keto-ester product, which forms a tertiary alcohol byproduct.[11] This side reaction can be suppressed by using a plug flow reactor, which ensures rapid mixing and prevents localized high concentrations of the organolithium species from coming into contact with the newly formed product.[11]

// Reactant Streams ArylLi [label="Aryl Bromide + BuLi\nin THF (-80°C)\n(Forms Aryllithium)", fillcolor="#FBBC05", fontcolor="#202124"]; Oxalate [label="Diethyl Oxalate\nin THF", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Mixing and Reaction T_junction [label="T-Junction\n(Mixing Chamber)", shape=point, width=0.1]; PFR [label="Plug Flow Reactor\n(Teflon Tube)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Quenching and Workup Quench [label="Quenching Flask\n(Ice, H₂O, H⁺)", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124", width=2]; Workup [label="Workup\n(Extraction, Drying,\nEvaporation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="α-Aryl Oxoacetic\nAcid Ester", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections ArylLi -> T_junction [label="Syringe Pump"]; Oxalate -> T_junction [label="Syringe Pump"]; T_junction -> PFR [label="Rapid Flow"]; PFR -> Quench; Quench -> Workup; Workup -> Product; }

Diagram 3. Experimental workflow for ester synthesis in a plug flow reactor.

Table 2: Synthesis of α-Aryl Oxoacetic Acid Esters Using a Plug Flow Reactor [11]

| Product | Starting Aryl Bromide | Yield (%) |

| 1a | 2-(2-Bromo-4,5-dimethoxyphenyl)-5,5-dimethyl-1,3-dioxane | 88 |

| 1b | 2-Bromothiophene | 91 |

| 1c | 2-(5-Bromothiophen-2-yl)-5,5-dimethyl-1,3-dioxane | 85 |

| 1d | 2-(5-Bromo-3-methylthiophen-2-yl)-5,5-dimethyl-1,3-dioxane | 82 |

Experimental Protocol 3: Preparation of α-Oxoacetic Acid Esters with a Plug Flow Reactor [11]

-

Aryllithium Generation: Dissolve the aryl bromide (0.05 mol) in anhydrous THF (50 mL) in a two-necked flask under an argon atmosphere and cool to -80°C. Add n-butyllithium (1.6 M in hexane, 0.06 mol) via syringe and stir for 5 minutes.

-

Reactor Setup: Construct a plug flow reactor using syringes for the reactant solutions, a T-junction for mixing, and Teflon tubing as the reactor coil, leading into a 2-L round-bottomed flask containing ice (~300 g) under a low-pressure environment.

-

Reaction: Simultaneously inject the cold aryllithium solution and a solution of diethyl oxalate in THF into the T-junction. The low pressure in the collection flask induces a high flow rate (~7 mL/s), preventing double addition.

-

Workup: Once the reaction is complete, shake the collection flask vigorously. Separate the organic layer, extract the aqueous layer with CH₂Cl₂, and combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over MgSO₄, and evaporate the solvent. Distill off the excess diethyl oxalate under reduced pressure (5 mbar, 60–70°C water bath). The final product can be purified by crystallization or column chromatography.

Synthesis of Oxoacetic Acid Amides

Amide derivatives are crucial in medicinal chemistry. They are typically synthesized from oxoacetic acid or its more reactive forms (esters, acyl chlorides) by reaction with amines.

Amidation via Acyl Chlorides

A highly reliable method for amide formation is the reaction of an amine with an acyl chloride.[12][] Oxoacetic acid can be converted to its acyl chloride derivative (e.g., ethyl chlorooxoacetate) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[14] The resulting acyl chloride is highly electrophilic and reacts rapidly with primary or secondary amines, often at low temperatures in the presence of a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl byproduct.[15]

Direct Amidation using Coupling Reagents

Directly reacting a carboxylic acid and an amine is challenging due to the formation of a non-reactive ammonium carboxylate salt.[16] Modern methods employ coupling reagents to activate the carboxylic acid. Common reagents include carbodiimides (e.g., DCC, EDC) and uronium salts (e.g., HATU, HBTU).[][15] The activated intermediate, often an O-acylisourea or an active ester, readily undergoes nucleophilic attack by the amine to form the amide bond.[15]

Experimental Protocol 4: One-Pot Amidation of Carboxylic Acid using Thionyl Chloride [14]1. Dissolve the carboxylic acid (e.g., an N-protected amino acid, 1 equivalent) in an appropriate anhydrous solvent (e.g., THF or DCM). 2. Cool the solution in an ice bath (0°C). 3. Slowly add thionyl chloride (SOCl₂, ~1.1 equivalents). Stir for 10-20 minutes to form the acyl chloride in situ. 4. In a separate flask, dissolve the amine (primary or secondary, ~1.2 equivalents) and a base (e.g., triethylamine, ~2.5 equivalents) in the same anhydrous solvent. 5. Slowly add the amine solution to the freshly prepared acyl chloride solution at 0°C. 6. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). 7. Perform an aqueous workup: wash the reaction mixture with water, dilute acid (e.g., 1 M HCl) to remove excess amine and base, and finally with a saturated NaHCO₃ solution. 8. Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure to obtain the crude amide, which can be purified by chromatography or crystallization.

Conclusion

The synthesis of oxoacetic acid derivatives is a mature field with a diverse array of reliable methodologies. For the parent acid, catalytic oxidation of glyoxal represents a modern, efficient, and environmentally conscious approach. The preparation of its ester and amide derivatives can be achieved through several pathways. Classic methods like Fischer esterification remain useful for simple substrates, while more sophisticated techniques involving organometallic reagents in flow reactors offer high yields for complex targets while minimizing side reactions. For amides, activation of the carboxylic acid via acyl chlorides or modern coupling reagents provides clean and high-yielding routes compatible with a wide range of functional groups. The choice of synthetic strategy ultimately depends on the specific derivative required, substrate sensitivity, and desired scale of production.

References

- 1. ataman-chemicals.com [ataman-chemicals.com]

- 2. Glyoxylic acid - Wikipedia [en.wikipedia.org]

- 3. jetir.org [jetir.org]

- 4. Oxidation of Glyoxal to Glyoxalic Acid by Prepared Nano-Au/C Cata...: Ingenta Connect [ingentaconnect.com]

- 5. Nano-Au/C Catalysts for the Selective Oxidation of Glyoxal into Glyoxalic Acid | Scientific.Net [scientific.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 14. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. fishersci.it [fishersci.it]

- 16. mdpi.com [mdpi.com]

Toxicological Profile of N-Isopropyloxamic Acid: A Surrogate Analysis Based on N-Isopropylacrylamide

Disclaimer: A comprehensive search of publicly available scientific literature and toxicological databases yielded no specific data for the toxicological profile of N-Isopropyloxamic acid. Due to the absence of direct information, this technical guide provides a toxicological profile for the structurally related compound, N-isopropylacrylamide (NIPAM) . NIPAM shares some structural features with N-Isopropyloxamic acid, such as the N-isopropyl group and an amide linkage. However, it is crucial to note that their toxicological properties may differ significantly. This document is intended to serve as a surrogate analysis and a guide for potential toxicological considerations, not as a direct assessment of N-Isopropyloxamic acid.

Introduction to N-Isopropylacrylamide (NIPAM)

N-isopropylacrylamide (NIPAM) is a temperature-sensitive monomer used in the synthesis of polymers and hydrogels.[1] These polymers, known as poly(N-isopropylacrylamide) or pNIPAM, are of significant interest in biomedical applications such as drug delivery and tissue engineering due to their ability to undergo a phase transition at a lower critical solution temperature (LCST) close to physiological temperature.[2][3] While the polymer is generally considered to have low cytotoxicity, the monomer is known to be toxic.[1][3] This guide focuses on the toxicological profile of the NIPAM monomer.

Summary of Toxicological Profile

N-isopropylacrylamide exhibits a range of toxic effects. It is harmful if swallowed and can cause serious eye irritation or damage.[4] Genotoxicity has been observed in some studies.[5] Repeated exposure to NIPAM has been shown to induce neurotoxicity and testicular atrophy in animal models.[6] Furthermore, developmental toxicity, specifically a decrease in fetal weight at high doses, has been reported.[7] The toxicity of NIPAM is partly attributed to its metabolism to acrylamide, a known neurotoxin and carcinogen.[4]

Quantitative Toxicology Data

The following tables summarize the available quantitative data on the toxicology of N-isopropylacrylamide.

Table 1: Acute Toxicity of N-isopropylacrylamide

| Endpoint | Species | Route | Value | Reference |

| LD50 | Mouse | Oral | 419 mg/kg | [6] |

| Serious Eye Damage/Irritation | Rabbit | Ocular | Causes serious eye damage | [4] |

| Mild to Moderate Irritation | Rabbit | Ocular | Mild to moderate inflammatory reaction, resolving over time | [8][9] |

Note: Conflicting data exists for eye irritation, potentially depending on the formulation and concentration tested.

Table 2: Genotoxicity of N-isopropylacrylamide

| Assay | System | Metabolic Activation (S9) | Result | Reference |

| Ames Test | S. typhimurium TA98, TA100 | Not specified | Positive | [5] |

| Chromosomal Aberration | Chinese Hamster Lung (CHL) cells | Not specified | Positive | [5] |

| Micronucleus Test | Mouse peripheral blood cells | In vivo | Positive (at doses >72.5 mg/kg) | [5] |

Table 3: Repeated-Dose and Developmental Toxicity of N-isopropylacrylamide

| Study Type | Species | Route | Dose Levels | Key Findings | Reference |

| Neurotoxicity & Reproductive Toxicity | Mouse | Oral | Repeated doses | Neuropathy and testicular atrophy | [6] |

| Developmental Toxicity | Mouse (CD-1) | Intraperitoneal | 500, 750, 1000 mg/kg/day (GD 6-16) | Decreased fetal weight at 750 and 1000 mg/kg/day | [7] |

Detailed Toxicological Endpoints

Acute Toxicity

-

Oral: N-isopropylacrylamide is classified as harmful if swallowed, with a reported oral LD50 of 419 mg/kg in mice.[4][6]

-

Dermal: Information on dermal toxicity is limited, but it is not readily absorbed through the skin.

-

Inhalation: No specific data on inhalation toxicity was identified.

-

Skin and Eye Irritation: There are indications that NIPAM can cause serious eye damage.[4] However, other studies, particularly those involving intravitreal injections of pNIPAM, reported mild to moderate inflammation of the conjunctiva and anterior chamber that resolved over several months, with the cornea and lens remaining clear.[8][9][10]

Genotoxicity

N-isopropylacrylamide has demonstrated genotoxic potential in a battery of tests. It was found to be mutagenic in the Ames test with Salmonella typhimurium strains TA98 and TA100.[5] Furthermore, it induced chromosomal aberrations in Chinese hamster lung cells and significantly increased the formation of micronuclei in the peripheral blood cells of mice at doses higher than 72.5 mg/kg.[5]

Repeated-Dose Toxicity

Studies in mice have shown that repeated oral administration of N-isopropylacrylamide can lead to neurotoxicity and testicular atrophy.[6] The neurotoxic effects were assessed by the rotated performance test, where NIPAM was found to be a potent neurotoxin, although less so than acrylamide.[6] The testicular effects were characterized by degeneration of the epithelial cells of the seminiferous tubules.[6]

Developmental Toxicity

The developmental toxicity of a related oligomer, P(NIPAAm-co-AAm), was assessed in pregnant CD-1 mice.[7] When administered via intraperitoneal injection from gestation days 6 to 16, a statistically significant decrease in fetal weight was observed at the two highest dose groups (750 and 1,000 mg/kg/day).[7] No significant differences were noted in maternal weight gain or the percentage of resorbed or dead fetuses.[7]

Metabolism

In vitro studies using the hepatic enzyme system of mice have shown that N-isopropylacrylamide is metabolized to acrylamide.[4] This metabolic pathway is a significant contributor to the toxicological profile of NIPAM, as acrylamide itself is a well-characterized neurotoxin and potential carcinogen.

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on standard OECD guidelines which are typically followed in such studies.

Acute Oral Toxicity - Acute Toxic Class Method (based on OECD 423)

-

Principle: This method involves a stepwise procedure with the use of a minimum number of animals per step. The outcome of each step determines the next step, allowing for classification of the substance into a defined toxicity class.[11][12][13]

-

Test Animals: Healthy, young adult rodents (e.g., rats), typically of a single sex per step, are used. Animals are acclimatized and fasted before dosing.[13]

-

Dose Levels: Dosing is initiated at a starting dose selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[13]

-

Procedure: The test substance is administered in a single dose by gavage. A group of three animals is used in each step. The outcome (number of animals surviving or dying) determines the next step:

-

Stop the test and classify the substance.

-

Dose another three animals at the same dose.

-

Dose another three animals at the next higher or lower dose level.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior patterns) for at least 14 days.[14] Body weight is recorded weekly.

-

Pathology: All animals are subjected to gross necropsy at the end of the study.

Bacterial Reverse Mutation Test (Ames Test) (based on OECD 471)

-

Principle: This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a prototrophic state, allowing growth on a minimal medium.[15][16]

-

Tester Strains: A set of at least five strains is recommended, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101) or TA97a and TA102.[17]

-

Metabolic Activation: The test is performed both in the presence and absence of an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats or hamsters induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.[17][18]

-

Procedure:

-

Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if required) are mixed in molten top agar and poured onto a minimal glucose agar plate.

-

Pre-incubation Method: The mixture of test substance, bacteria, and S9 mix is incubated before being mixed with top agar and plated.[15]

-

-

Dose Levels: At least five different analyzable concentrations of the test substance are used. The maximum recommended concentration for soluble, non-cytotoxic substances is 5 mg/plate.[15]

-

Data Analysis: After incubation for 48-72 hours at 37°C, the number of revertant colonies per plate is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.[15]

In Vitro Mammalian Cell Micronucleus Test (based on OECD 487)

-

Principle: This test detects genotoxic damage by identifying micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that lag behind at anaphase during cell division.[19][20]

-

Cell Cultures: Various cell lines (e.g., CHO, TK6) or primary cell cultures (e.g., human peripheral blood lymphocytes) can be used.[21]

-

Metabolic Activation: The test is conducted with and without an S9 mix to account for the metabolic activation of the test substance.[21]

-

Procedure:

-

Cell cultures are exposed to at least three concentrations of the test substance for a short duration (e.g., 3-6 hours) with and without S9, and for a longer duration (e.g., 1.5-2 normal cell cycles) without S9.[20]

-

Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which allows for the specific analysis of cells that have completed one mitosis.[19]

-

After treatment, cells are harvested, stained, and prepared on microscope slides.

-

-

Data Analysis: At least 2000 cells per concentration are scored for the frequency of micronuclei. The Cytokinesis-Block Proliferation Index (CBPI) is also calculated to assess cytotoxicity. A substance is considered positive if it induces a concentration-dependent, statistically significant increase in the frequency of micronucleated cells.[20][21]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of N-isopropylacrylamide

The metabolism of N-isopropylacrylamide is a key aspect of its toxicity, primarily through its conversion to acrylamide.

Experimental Workflow for the Ames Test

The workflow for the Bacterial Reverse Mutation (Ames) Test is a standard procedure in genotoxicity testing.

Conclusion

This toxicological profile, using N-isopropylacrylamide as a surrogate, indicates potential for significant toxicity, including acute oral toxicity, serious eye irritation, genotoxicity, neurotoxicity, and reproductive and developmental effects. A key mechanism of its toxicity is its metabolic conversion to acrylamide. The absence of data on N-Isopropyloxamic acid itself necessitates that any safety assessment for this compound should be approached with caution, and direct testing would be required to establish its specific toxicological profile. The experimental protocols and data presented here for N-isopropylacrylamide can serve as a foundational reference for designing such a testing strategy.

References

- 1. Assessment of cytotoxicity of (N-isopropyl acrylamide) and Poly(N-isopropyl acrylamide)-coated surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Assessment of cytotoxicity of (N-isopropyl acrylamide) and poly(N-isopropyl acrylamide)-coated surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Isopropylacrylamide | C6H11NO | CID 16637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Genotoxicity and toxicological effects of acrylamide on reproductive system in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neurotoxicity of acrylamide and related compounds and their effects on male gonads in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Developmental toxicity assessment of thermoresponsive poly(N-isopropylacrylamide-co-acrylamide) oligomers in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ocular Biocompatibility of Poly-N-Isopropylacrylamide (pNIPAM) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ocular Biocompatibility of Poly-N-Isopropylacrylamide (pNIPAM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 13. youtube.com [youtube.com]

- 14. ecetoc.org [ecetoc.org]

- 15. oecd.org [oecd.org]

- 16. catalog.labcorp.com [catalog.labcorp.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. oecd.org [oecd.org]

- 20. nucro-technics.com [nucro-technics.com]

- 21. criver.com [criver.com]

An In-depth Technical Guide to the Thermochemical Properties of (Isopropylamino)(oxo)acetic Acid

Abstract

(Isopropylamino)(oxo)acetic acid, also known as N-isopropyloxamic acid, is a molecule of interest in various chemical and pharmaceutical research domains. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is fundamental for process development, safety analysis, and computational modeling of its behavior. This technical guide addresses the significant gap in publicly available experimental thermochemical data for this compound. It provides a comprehensive overview of the molecule's known physical properties and outlines robust computational and experimental methodologies for determining its key thermochemical characteristics. This document serves as a foundational resource for researchers seeking to characterize (Isopropylamino)(oxo)acetic acid, enabling further investigation into its potential applications.

Introduction

Thermochemical data are critical for understanding the stability, reactivity, and energy content of chemical compounds. For researchers in drug development and chemical synthesis, properties like the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp) are indispensable for reaction modeling, process scale-up, and safety assessments.

Currently, there is a notable lack of experimentally determined thermochemical data for (Isopropylamino)(oxo)acetic acid in scientific literature and databases. This guide aims to bridge this knowledge gap by:

-

Collating the existing physical and chemical data for the compound.

-

Proposing a detailed computational workflow to accurately predict its thermochemical properties.

-

Providing standardized experimental protocols for the determination of these properties.

Compound Identification and Known Properties

(Isopropylamino)(oxo)acetic acid is an organic compound with the chemical formula C5H9NO3. Its identity and basic physicochemical properties gathered from various chemical databases are summarized below.

| Property | Value | Source |

| IUPAC Name | (isopropylamino)(oxo)acetic acid | [1] |

| Synonyms | N-Isopropyloxamic acid, 2-((1-methylethyl)amino)-2-oxoacetic acid | [1] |

| CAS Number | 29262-57-5 | [2] |

| Molecular Formula | C5H9NO3 | [3] |

| Molecular Weight | 131.13 g/mol | [3] |

| Physical Form | Solid | [2] |

| Predicted pKa | 2.37 ± 0.20 | |

| Predicted Density | 1.174 ± 0.06 g/cm³ |

Note: Predicted values are computationally derived and have not been experimentally verified.

Computational Approach for Thermochemical Property Prediction

In the absence of experimental data, high-accuracy composite ab initio methods provide a reliable means of determining thermochemical properties for organic molecules.[4][5][6] Methods like Gaussian-3 (G3) theory and Complete Basis Set (CBS-QB3) are specifically designed to yield results approaching "chemical accuracy" (typically within 1-2 kcal/mol of experimental values).[1][2][7][8][9]

A recommended computational workflow for (Isopropylamino)(oxo)acetic acid is detailed below.

Detailed Computational Methodology

-

Conformational Analysis: The process begins with a conformational search to identify the lowest-energy conformers of the molecule.[10] Given the rotational freedom around the C-N and C-C bonds, multiple conformers may exist. This search can be performed using a computationally inexpensive method like the MMFF94 force field.

-

Geometry Optimization and Frequency Calculation: The lowest-energy conformers identified are then subjected to geometry optimization and vibrational frequency calculations using a robust Density Functional Theory (DFT) method, such as M06-2X/6-31G(d).[11] This step provides optimized molecular structures, zero-point vibrational energies (ZPVE), and thermal corrections. The absence of imaginary frequencies confirms that a true energy minimum has been located.

-

High-Level Single-Point Energy Calculation: A series of high-level single-point energy calculations are performed on the optimized geometry. For the CBS-QB3 method, this involves calculations at various levels of theory and with different basis sets to extrapolate to the complete basis set limit.[1][7][9]

-

Thermochemical Data Calculation: The final electronic energy is combined with the scaled ZPVE and thermal corrections (enthalpy and entropy) derived from the frequency calculation.[12] The standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp) are then calculated using statistical mechanics principles based on the vibrational, translational, and rotational partition functions.

Visualization of Computational Workflow

The following diagram illustrates the logical flow of the proposed computational methodology.

Caption: Computational workflow for determining thermochemical properties.

Experimental Protocols for Thermochemical Analysis

To validate computational predictions and provide definitive values, direct experimental measurement is essential. The following sections describe standard protocols for determining the key thermochemical properties of a solid organic compound like (Isopropylamino)(oxo)acetic acid.

Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation is typically derived from the experimentally measured enthalpy of combustion (ΔcH°). Oxygen bomb calorimetry is the benchmark technique for this measurement.

Experimental Protocol:

-